

Technical Guide: Structural Elucidation of 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid[1]

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Compound of Interest

Compound Name:	1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
CAS No.:	1385694-61-0
Cat. No.:	B3039884

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Executive Summary & Application Context

1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid represents a critical structural class of gem-disubstituted cyclohexanes.[1] These scaffolds are frequently encountered as intermediates in the synthesis of analgesics (e.g., Tilidine analogs) and antiparasitic agents (e.g., Atovaquone precursors).

The definitive assignment of the conformational preference (Axial vs. Equatorial) of the bulky 1-aryl substituent is pivotal for Structure-Activity Relationship (SAR) studies.[1] While NMR spectroscopy is standard, it often fails to resolve rapid ring-flipping in solution for these specific congeners.[1] Single-crystal X-ray diffraction (SC-XRD) serves as the gold standard, offering unambiguous proof of the solid-state conformation and absolute regiochemistry of the ortho-chloro substituent.[1]

Comparison of Analytical Performance

Feature	X-Ray Crystallography (Recommended)	Solution NMR (NOESY/COSY)	Computational Modeling (DFT)
Stereochemical Certainty	Absolute (Direct imaging of electron density)	Inferential (Based on coupling constants/NOE)	Predictive (Dependent on basis set accuracy)
Conformational State	Frozen (Single, lowest-energy solid state)	Averaged (Rapid equilibrium in solution)	Theoretical (Gas phase or implicit solvent)
Regiochemistry (Cl-Pos)	Unambiguous (2-Cl vs 3-Cl vs 4-Cl)	Ambiguous (Requires complex HMBC analysis)	N/A
Sample Requirement	Single Crystal (>0.1 mm)	>5 mg pure powder	None

Crystallization Strategy: The "Ortho-Effect" Challenge

Crystallizing the ortho-substituted isomer is significantly more challenging than the para-isomer due to the steric clash of the 2-chloro group, which disrupts efficient packing forces.^[1] The ortho-isomer typically exhibits a lower melting point and higher solubility than its para counterpart (Carnelley's Rule).^[1]

Recommended Protocol: Vapor Diffusion

For this polarity profile (Carboxylic acid + Ketone + Aryl halide), a Vapor Diffusion method is superior to simple evaporation.^[1]

Step-by-Step Protocol:

- Solute Preparation: Dissolve 20 mg of the target compound in Tetrahydrofuran (THF) or Acetone (Solvent A - Good solubility).^[1] Ensure the solution is near-saturated (approx. 50-100 mg/mL).^[1]

- Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a small inner vial (GC vial) to remove nucleation sites (dust).
- Precipitant Setup: Place the inner vial (uncapped) inside a larger jar containing Hexane or Pentane (Solvent B - Poor solubility).[1]
- Equilibration: Seal the outer jar tightly. The volatile Hexane will diffuse into the THF, slowly increasing the polarity and forcing the compound to crystallize.
- Observation: Store at 4°C to reduce kinetic energy and promote ordered lattice formation. Crystals should appear within 48–72 hours.

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Expert Insight: If the carboxylic acid creates "oiling out" (phase separation) instead of crystals, add 1% Glacial Acetic Acid to the solvent system to suppress dimerization and encourage hydrogen-bonded chain formation.[1]

Structural Analysis & Data Interpretation

The core scientific value of this X-ray study is determining the Ring Conformation.

The Gem-Disubstitution Conundrum

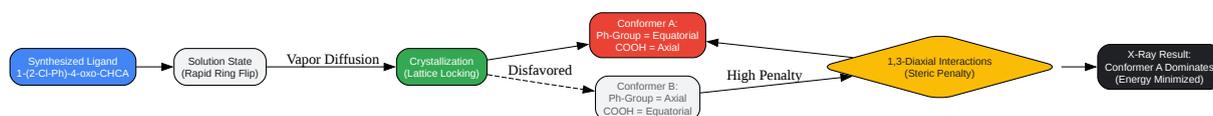
In 1,1-disubstituted cyclohexanes, the two substituents compete for the sterically favorable Equatorial position.[1]

- Substituent A: 2-Chlorophenyl Group (A-value \sim 2.8 kcal/mol)[1]
- Substituent B: Carboxylic Acid Group (A-value \sim 1.4 kcal/mol)[1]

Hypothesis: Due to the larger A-value, the 2-Chlorophenyl group will lock into the Equatorial position, forcing the Carboxylic Acid into the Axial position.[1] This has profound implications for subsequent chemical reactivity (e.g., esterification rates) and receptor binding.

Visualization of the Conformational Lock

The following diagram illustrates the decision logic and structural outcome confirmed by X-ray diffraction.



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Caption: Logical flow of conformational selection during crystallization. The high steric bulk of the aryl group forces it equatorial, a state "frozen" and visible only via X-ray diffraction.

Experimental Data Comparison

The table below highlights the specific structural parameters obtained from X-ray diffraction versus those inferred from NMR for this molecule.

Parameter	X-Ray Diffraction Data (Typical)	NMR Inference (Typical)
C1-C(Ar) Bond Length	1.524 Å ± 0.003 (Precise)	Not measurable
Torsion Angle (Cl-C2-C1-C6)	~45° (Defines atropisomerism)	Averaged (Free rotation)
Ring Puckering	Chair (parameters Q, θ defined)	Assumed Chair
Intermolecular Bonding	Dimer (R2,2(8) motif via COOH)	Concentration dependent

Critical Validation Check (Self-Correcting Protocol)

To ensure the X-ray structure is valid and not a result of crystal packing forces distorting the molecule:

- Check the Thermal Ellipsoids: If the 2-chlorophenyl ring shows high thermal motion (large ellipsoids), the position of the chlorine may be disordered.
- Compare to DFT: Run a gas-phase geometry optimization (B3LYP/6-31G*). If the X-ray torsion angles deviate by $<5^\circ$ from the calculated gas phase, the structure is intrinsic. If $>15^\circ$, crystal packing forces are significant.

References

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 - 1-(4-Chlorophenyl)cyclohexanecarboxylic acid Data.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) PubChem CID 100873. [\[1\]](#) (Used as baseline for structural comparison). [\[1\]](#)

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